

Chemical and physical properties of N-Ethyl-2-methylquinoxalin-6-amine

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Compound of Interest

Compound Name: *N-Ethyl-2-methylquinoxalin-6-amine*

Cat. No.: *B12075338*

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N-Ethyl-2-methylquinoxalin-6-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **N-Ethyl-2-methylquinoxalin-6-amine** is not readily available in public literature. This guide is constructed based on established chemical principles and data from structurally related compounds. The information provided, particularly regarding quantitative properties and experimental protocols, should be considered predictive and requires experimental validation.

Introduction

N-Ethyl-2-methylquinoxalin-6-amine belongs to the quinoxaline family, a class of heterocyclic compounds composed of a benzene ring fused to a pyrazine ring. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.^{[1][2][3][4][5][6]} The title compound is a derivative of 6-aminoquinoxaline, featuring a methyl group at the 2-position and an ethyl group on the exocyclic amine. These substitutions are expected to modulate the physicochemical and biological properties of the parent molecule.

Chemical and Physical Properties

Direct experimental data for **N-Ethyl-2-methylquinoxalin-6-amine** is not available. However, we can infer its likely properties based on the known data for the parent compound, 6-aminoquinoxaline, and the expected influence of the methyl and ethyl substituents.

Core Structure: 6-Aminoquinoxaline

The properties of 6-aminoquinoxaline provide a baseline for understanding the target molecule.

Property	Value	Reference
CAS Number	6298-37-9	[7]
Molecular Formula	C ₈ H ₇ N ₃	[7][8]
Molecular Weight	145.16 g/mol	[7][9]
Appearance	Yellow to dark yellow solid	[10]
Melting Point	155-160 °C	[7]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[11] Slightly soluble in Methanol. [10] Insoluble in water.[8]	
pKa (Predicted)	2.57 ± 0.30	[10]

Predicted Influence of Substituents

- 2-Methyl Group: The introduction of a methyl group at the 2-position of the quinoxaline ring is expected to:
 - Increase the molecular weight and steric bulk.
 - Slightly increase lipophilicity (logP).
 - Potentially influence the electronic properties of the quinoxaline ring system through inductive effects.
- N-Ethyl Group: The addition of an ethyl group to the 6-amino moiety will:

- Further increase the molecular weight and lipophilicity.
- Increase the basicity of the amine compared to the primary amine of 6-aminoquinoxaline, thus leading to a higher pKa.
- Introduce a hydrogen bond donor capability (N-H).
- Potentially alter the solubility profile, likely increasing solubility in less polar organic solvents.

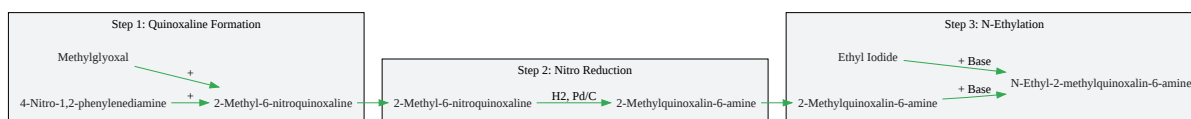
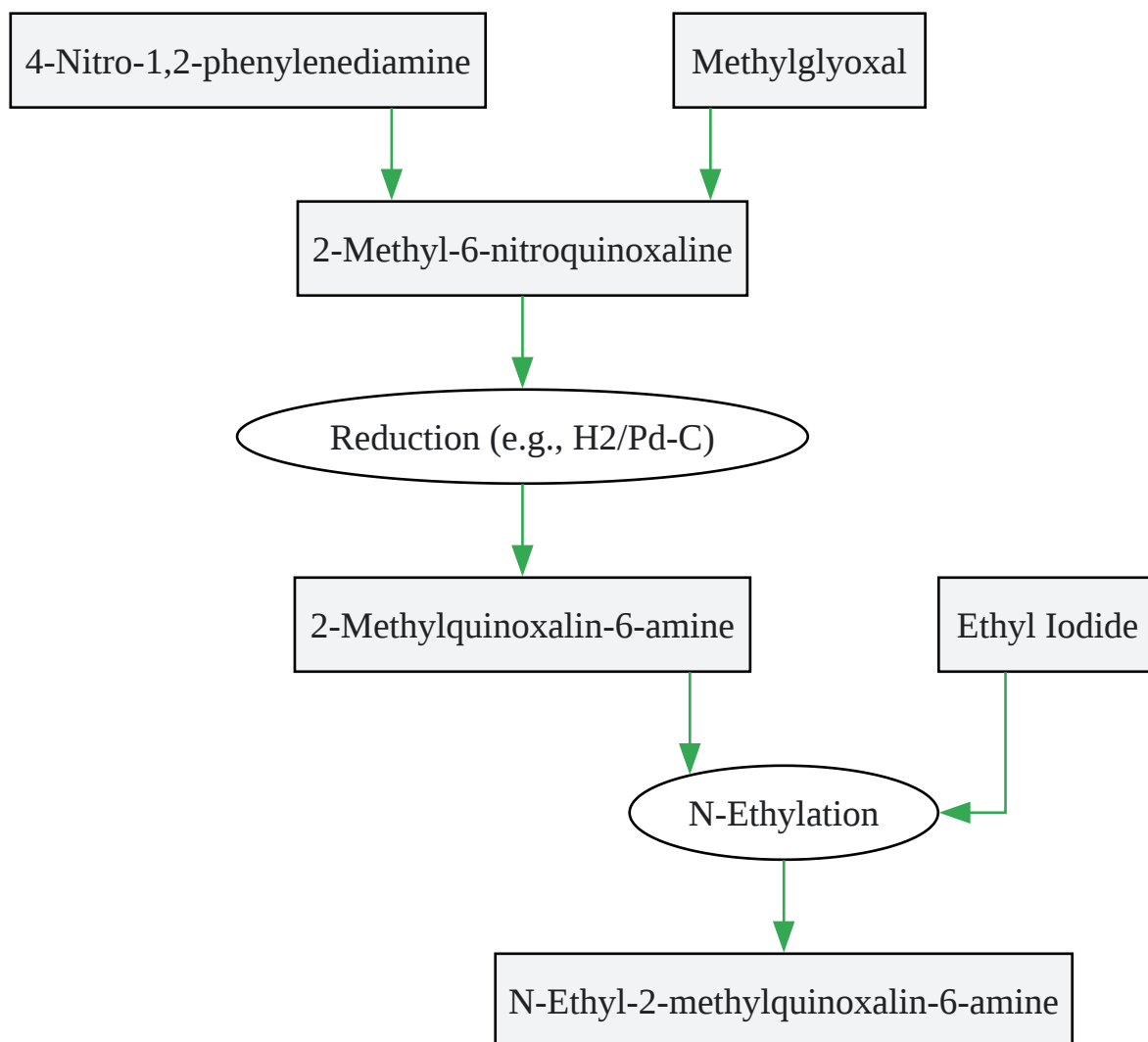
Based on these considerations, a summary of predicted properties for **N-Ethyl-2-methylquinoxalin-6-amine** is presented below.

Property	Predicted Value/Observation
Molecular Formula	C ₁₁ H ₁₃ N ₃
Molecular Weight	187.24 g/mol
Appearance	Likely a solid at room temperature
Melting Point	Expected to differ from 6-aminoquinoxaline
Boiling Point	Higher than 6-aminoquinoxaline
Solubility	Increased solubility in non-polar organic solvents compared to 6-aminoquinoxaline
pKa	Higher than 6-aminoquinoxaline (predicted > 2.57)

Proposed Synthesis

A plausible synthetic route to **N-Ethyl-2-methylquinoxalin-6-amine** can be proposed in a multi-step process, starting from commercially available precursors. This proposed pathway is based on well-established reactions for the synthesis of quinoxalines and the N-alkylation of aromatic amines.[\[3\]](#)[\[5\]](#)[\[12\]](#)[\[13\]](#)

Synthetic Workflow



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